molecular formula C20H22N4O2S B2409511 3-methoxy-N-{[4-phenyl-5-(propylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}benzamide CAS No. 391918-17-5

3-methoxy-N-{[4-phenyl-5-(propylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}benzamide

Cat. No.: B2409511
CAS No.: 391918-17-5
M. Wt: 382.48
InChI Key: DNHOWKOWPMILCH-UHFFFAOYSA-N
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Description

3-methoxy-N-{[4-phenyl-5-(propylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}benzamide is a complex organic compound that features a benzamide core substituted with a methoxy group and a triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methoxy-N-{[4-phenyl-5-(propylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}benzamide typically involves multiple steps, starting with the preparation of the triazole ring. One common method involves the cyclization of appropriate precursors under controlled conditions. The final step usually involves the coupling of the triazole derivative with a benzamide precursor in the presence of a suitable catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-methoxy-N-{[4-phenyl-5-(propylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}benzamide can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the propylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom would yield sulfoxides or sulfones, while reduction of a nitro group would yield an amine.

Scientific Research Applications

3-methoxy-N-{[4-phenyl-5-(propylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}benzamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its potential biological activity makes it a candidate for drug development and biochemical studies.

    Medicine: It may have therapeutic potential in treating various diseases, although further research is needed to confirm its efficacy and safety.

    Industry: It can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 3-methoxy-N-{[4-phenyl-5-(propylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}benzamide involves its interaction with specific molecular targets. The triazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. The exact pathways and targets would depend on the specific application and require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Similar Compounds

  • 3-methoxy-N-[(4-methoxyphenyl)-1,2,4-triazol-3-yl)methyl]benzamide
  • 3-methoxy-N-[(4-phenyl-1,2,4-triazol-3-yl)methyl]benzamide

Uniqueness

3-methoxy-N-{[4-phenyl-5-(propylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}benzamide is unique due to the presence of the propylsulfanyl group, which can impart distinct chemical and biological properties

Properties

IUPAC Name

3-methoxy-N-[(4-phenyl-5-propylsulfanyl-1,2,4-triazol-3-yl)methyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O2S/c1-3-12-27-20-23-22-18(24(20)16-9-5-4-6-10-16)14-21-19(25)15-8-7-11-17(13-15)26-2/h4-11,13H,3,12,14H2,1-2H3,(H,21,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNHOWKOWPMILCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCSC1=NN=C(N1C2=CC=CC=C2)CNC(=O)C3=CC(=CC=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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